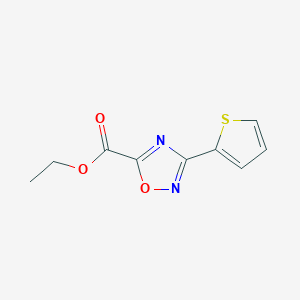

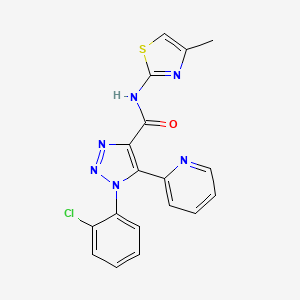

1-(3,4-Dimethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

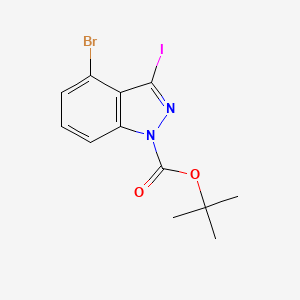

The compound "1-(3,4-Dimethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" is a novel molecule that incorporates several functional groups and structural motifs which are of interest in medicinal chemistry. The presence of a 1,2,4-oxadiazole ring and a pyrrolidin-2-one core within its structure suggests potential biological activity, as these features are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a one-pot condensation method has been used to create 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, which are structurally similar to the compound . This method involves the reaction of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes, confirmed by IR and 1H NMR methods, as well as liquid chromato-mass spectrometry. Although the exact synthesis of "this compound" is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry . Additionally, single crystal development has been achieved for some derivatives, which allows for a detailed understanding of the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related studies. For example, the 1,2,4-oxadiazole ring is known for its participation in various chemical reactions, which can be utilized to create a diverse array of derivatives with potential biological activities . The presence of the dimethoxyphenyl group could also influence the electronic properties and thus the reactivity of the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds have been characterized in terms of their solubility and thermal stability . For instance, polymers containing the 1,3,4-oxadiazole moiety have been found to be soluble in polar and aprotic solvents and exhibit good thermal stability . These properties are crucial for the practical application of such compounds in drug development and other fields.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Research has demonstrated the synthesis of compounds containing the 1,2,4-oxadiazole moiety, highlighting its significance in developing potential anticancer agents. The incorporation of 1,3,4-oxadiazolyl tetrahydropyridines has been investigated for their anti-cancer activities. Novel series of these compounds displayed moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Redda & Gangapuram, 2007).

Furthermore, the antimicrobial and anti-proliferative activities of N-Mannich bases derived from 1,3,4-oxadiazole were explored, demonstrating significant inhibitory activity against pathogenic bacteria and fungi, as well as notable anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Material Science Applications

The compound's relevance extends to material science, particularly in photoluminescence and electroluminescence properties. A study on rhenium(I) complex containing the 1,3,4-oxadiazole unit revealed its potential in creating efficient green-emitting electroluminescent devices. The study highlighted the synthesis and characterization of this complex, demonstrating promising application in optoelectronic devices (Wang et al., 2007).

Antimicrobial Activity

A hybrid approach in synthesizing heterocyclic compounds involving the 1,3,4-oxadiazole ring demonstrated superior antimicrobial activity against various microbial strains, underscoring the compound's potential in developing new antimicrobial agents (Desai & Vaja, 2018).

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-13-6-4-5-7-16(13)20-22-21(28-23-20)14-10-19(25)24(12-14)15-8-9-17(26-2)18(11-15)27-3/h4-9,11,14H,10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTYAVKAYHIJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

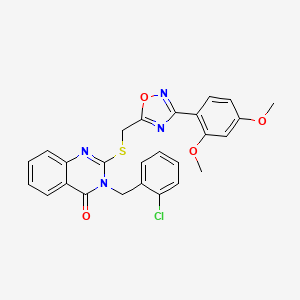

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3013733.png)

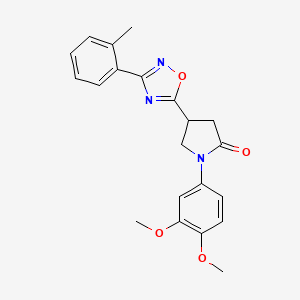

![4-[2-(Ethenylsulfonylamino)phenyl]benzoic acid](/img/structure/B3013746.png)

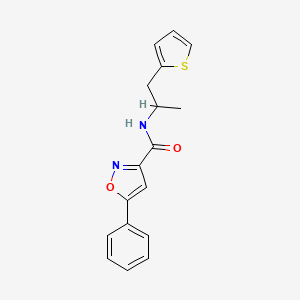

![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)

![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)

![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)